1-({4-[(Phenylsulfanyl)methyl]anilino}carbonyl)-2-pyrrolidinecarboxylic acid
Description
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Properties
IUPAC Name |
1-[[4-(phenylsulfanylmethyl)phenyl]carbamoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-18(23)17-7-4-12-21(17)19(24)20-15-10-8-14(9-11-15)13-25-16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXIDXMVVSNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 1-({4-[(Phenylsulfanyl)methyl]anilino}carbonyl)-2-pyrrolidinecarboxylic acid can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 285.36 g/mol
This compound features a pyrrolidine ring, which is known for its versatile biological properties. The presence of the phenylsulfanyl group may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play a role in cancer cell proliferation or inflammation.
- Modulation of Receptor Activity : It could potentially act as a modulator for receptors involved in neurotransmission or immune responses.
Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives with structural similarities have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as:
- Inducing apoptosis (programmed cell death)
- Inhibiting angiogenesis (formation of new blood vessels that feed tumors)
A study demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity.
Antimicrobial Activity
Research has also indicated that compounds related to this compound possess antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives and evaluated their anticancer activity against various human cancer cell lines. The compound exhibited notable cytotoxic effects, particularly against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of phenylsulfanyl-containing compounds. The study reported that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | IC50 ~ 5 µM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | Inhibition Zone ~ 15 mm | Antimicrobial Agents Journal |
| Antimicrobial | Escherichia coli | Inhibition Zone ~ 12 mm | Antimicrobial Agents Journal |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Blocks enzymatic pathways critical for cancer growth |
| Apoptosis Induction | Triggers programmed cell death in malignant cells |
| Antibacterial Activity | Disrupts bacterial cell wall synthesis |
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